4-Methoxy-1,7-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methoxy-1,7-naphthyridine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-3-5-11-8-6-10-4-2-7(8)9/h2-6H,1H3 |
InChI Key |
WOLCJCFRGXSBOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CN=CC2=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 1,7 Naphthyridine and Its Derivatives
Classical and Green Synthetic Approaches to the 1,7-Naphthyridine (B1217170) Core
The synthesis of the 1,7-naphthyridine core, the fundamental framework of 4-methoxy-1,7-naphthyridine, can be achieved through several established and emerging methods. These include classical cyclization reactions and more modern multi-component reactions that offer increased efficiency.
Cyclization Reactions for Core Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the 1,7-naphthyridine ring system. One common strategy involves the intramolecular cyclization of bifunctional compounds that contain both carbonyl and amide groups, which is an effective method for preparing pyridin-2(1H)-ones, key intermediates in naphthyridine synthesis. sorbonne-universite.fr A notable example is the Pictet-Spengler condensation. This reaction has been successfully employed in the synthesis of benzo[c] acs.orgnaphthyridin-4(3H)-ones from 3-amino-4-arylpyridin-2(1H)-ones and aromatic aldehydes in a strong acidic medium. sorbonne-universite.frthieme-connect.com The process involves the formation of an intermediate imine, which then undergoes intramolecular cyclization. sorbonne-universite.frthieme-connect.com
Another classical approach is the Skraup-type intramolecular cyclization, which utilizes 2-aminoazines and glycerol (B35011) in a sulfuric acid medium to construct the benzo[f] acs.orgnaphthyridine core. nih.govmdpi.com Additionally, a patent describes a method starting from 2-chloro-3-amino-pyridine, which, after protection of the amino group and hydroformylation, undergoes a cyclization reaction with an acrylate (B77674) compound under the influence of a Lewis acid to form a 1,7-naphthyridine derivative. google.com
The table below summarizes key cyclization reactions for forming the 1,7-naphthyridine core.
| Starting Materials | Key Reagents/Conditions | Product Type |
| 3-Amino-4-arylpyridin-2(1H)-ones, Aromatic aldehydes | Strong acid (TFA, PPA) | Benzo[c] acs.orgnaphthyridin-4(3H)-ones sorbonne-universite.frresearchgate.net |
| 2-Aminoazines, Glycerol | Sulfuric acid | Benzo[f] acs.orgnaphthyridines nih.govmdpi.com |
| 2-Chloro-3-amino-pyridine, Acrylate compound | Lewis acid | 1,7-Naphthyridine derivative google.com |
| 3-Aminoisonicotinic acid, Ethyl pyruvate | POCl₃ | Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate thno.org |
Multi-component Reactions in 1,7-Naphthyridine Synthesis
Multi-component reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex heterocyclic structures like 1,7-naphthyridines. acs.org These reactions combine three or more starting materials in a single step, often leading to the rapid assembly of diverse molecular scaffolds.
One notable example is a cascade process involving a Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization. nih.govmdpi.comnih.gov This microwave-assisted, one-pot process has been used to synthesize a series of 5-aryl-benzo[f] acs.orgnaphthyridines from tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and an isocyanide. nih.govmdpi.comnih.gov Another developed three-component reaction leads to the formation of dihydro-2,7-naphthyridine-1-ones, which can be subsequently oxidized to naphthyridones. acs.org
Furthermore, a four-component reaction of arylglyoxals and electron-rich pyrazol-5-amines has been established to produce highly substituted dipyrazolo-fused 2,6-naphthyridine (B1209661) derivatives. acs.org This highlights the versatility of MCRs in generating complex, fused naphthyridine systems. acs.org
Targeted Synthesis of this compound and Analogues
Once the 1,7-naphthyridine core is established, specific functional groups can be introduced. The synthesis of this compound typically involves the introduction of the methoxy (B1213986) group onto a pre-formed naphthyridine ring.
Introduction of the Methoxy Group via Nucleophilic Substitution
The most common method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloro-1,7-naphthyridine (B155622) with a methoxide (B1231860) source. For instance, methanolysis of 4-chloro-1,7-naphthyridine with sodium methoxide yields this compound. Similarly, 2,7-dimethyl-4-methoxy-1,8-naphthyridine can be synthesized in high yield by treating 4-chloro-2,7-dimethyl-1,8-naphthyridine (B8752282) with methanolic potassium hydroxide. nih.gov
The precursor, 4-chloro-1,7-naphthyridine, is often synthesized by chlorinating 1,7-naphthyridin-4(1H)-one with a reagent like phosphorus oxychloride (POCl₃).
The table below details examples of nucleophilic substitution for the synthesis of methoxy-naphthyridines.
| Precursor | Reagent | Product | Yield |
| 4-Chloro-1,7-naphthyridine | Sodium methoxide/Methanol | This compound | 25% |
| 4-Chloro-2,7-dimethyl-1,8-naphthyridine | Potassium hydroxide/Methanol | 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | 95% nih.gov |
| 4-Chloro- mdpi.comnaphthyridine | Sodium methoxide | 2-Methoxy- mdpi.comnaphthyridine derivative nih.gov | - |
Functionalization at Specific Positions (e.g., C-4, C-8)
The 1,7-naphthyridine ring can be functionalized at various positions to create a diverse range of analogues. The C-4 and C-8 positions are often targeted for modification.
Functionalization at the C-4 position is frequently achieved through cross-coupling reactions. For example, Suzuki-Miyaura cross-coupling of a halogenated naphthyridine with an appropriate boronic acid is a reliable method. researchgate.net Ethyl 4-(2-fluoro-4-methoxyphenyl)-1,7-naphthyridine-2-carboxylate was synthesized via a Suzuki coupling between ethyl 4-chloro-1,7-naphthyridine-2-carboxylate and 2-fluoro-4-methoxyphenylboronic acid using a palladium catalyst. thno.org Cobalt-catalyzed cross-couplings of halogenated naphthyridines with magnesium and zinc organometallics also provide an efficient route to polyfunctionalized naphthyridines. nih.gov
The C-8 position can also be functionalized. For instance, a six-step synthesis of a 4-[8-(3-fluorophenyl) acs.orgnaphthyridin-6-yl]-trans-cyclohexanecarboxylic acid, a PDE4 inhibitor, has been described, starting from 2-cyano-3-methylpyridine, cyclohexane-1,4-dicarboxylic acid dimethyl ester, and 3-fluorophenylboronic acid. researchgate.net
Advanced Synthetic Strategies
Advanced synthetic strategies for 1,7-naphthyridines often focus on improving efficiency, and selectivity, and enabling the synthesis of more complex derivatives.
One such strategy involves the use of ditriflates as highly reactive, bench-stable intermediates. The ditriflation of 1,6-naphthyridine-5,7-diones provides 1,6-naphthyridine-5,7-ditriflates, which can undergo one-pot difunctionalization reactions, leading to a diverse array of drug-like products. acs.org
Another advanced approach is the regioselective direct ring metalation. For example, 4-bromobenzo[c] sorbonne-universite.fracs.orgnaphthyridine can undergo regioselective direct metalation at the C-5 position, and subsequent quenching with various electrophiles yields a broad range of 5-substituted products. d-nb.infobeilstein-journals.org
Domino reactions also represent an advanced strategy. A domino reaction of arylglyoxals with pyrazol-5-amines has been shown to selectively produce pyrazolo-fused 1,7-naphthyridines. acs.org These advanced methods provide powerful tools for the synthesis of novel and complex 1,7-naphthyridine derivatives.
Organometallic Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the 1,7-naphthyridine core. Palladium-catalyzed reactions are particularly prominent in this area. nih.govacs.org
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. A common strategy involves the coupling of a halogenated 1,7-naphthyridine with a boronic acid or ester. For example, ethyl 4-chloro-1,7-naphthyridine-2-carboxylate serves as a substrate for coupling with various arylboronic acids. nih.govthno.org The reaction with 2-fluoro-4-methoxyphenylboronic acid, catalyzed by a palladium complex, yields the corresponding 4-aryl-1,7-naphthyridine derivative, a key intermediate for more complex molecules. nih.govthno.org
Table 1: Example of Suzuki-Miyaura Coupling for a 1,7-Naphthyridine Derivative nih.govthno.org
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |
| Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate | 2-Fluoro-4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water | Ethyl 4-(2-fluoro-4-methoxyphenyl)-1,7-naphthyridine-2-carboxylate | 72-80% |
Heck Reaction: The Heck reaction facilitates the synthesis of fused heterocyclic systems through intramolecular cyclization. An efficient method has been developed for creating pyrazolo[4,3-f] clockss.orgnaphthyridines via a palladium-catalyzed intramolecular Heck reaction. rsc.orgrsc.org This process involves the cyclization of pyridyl imine derivatives, demonstrating the utility of the Heck reaction in constructing complex, polycyclic 1,7-naphthyridine systems under thermal conditions with a suitable ligand like Xantphos. rsc.org
Table 2: Intramolecular Heck Reaction for Fused 1,7-Naphthyridine Systems rsc.org
| Substrate | Catalyst/Ligand/Base | Product | Yield |
| Pyridyl imine derivatives (e.g., 3q-r) | Pd(OAc)₂, Xantphos, K₂CO₃ | 3H-Pyrazolo[4,3-f] clockss.orgnaphthyridines | 68-69% |
Stille Coupling and Other Reactions: The Stille reaction is another valuable palladium-catalyzed method for functionalizing naphthyridine rings. d-nb.infobeilstein-journals.orgdiva-portal.org Beyond palladium, other transition metals have been employed. Cobalt-catalyzed cross-couplings, for instance, effectively functionalize various halogenated naphthyridines, including 1,7-isomers, with both aryl- and alkyl-organometallic reagents derived from magnesium (Grignard reagents) and zinc. nih.govacs.org This approach offers a broader reaction scope for certain substrates compared to traditional methods. nih.gov
Cascade Processes for Complex 1,7-Naphthyridine Systems
Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single synthetic operation, which enhances efficiency by minimizing purification steps and resource consumption. Several cascade processes have been developed to access intricate fused 1,7-naphthyridine systems.
One notable example is a microwave-assisted, one-pot process that combines a Ugi three-component reaction (Ugi-3CR) with an intramolecular aza-Diels-Alder cycloaddition. mdpi.com This sequence, followed by an aromatization step, yields novel 5-aryl-benzo[f] clockss.orgnaphthyridines from simple starting materials under mild conditions. mdpi.com
A different strategy employs a silver-catalyzed domino reaction between ortho-alkynyl quinolines and anthranilic acid or anthranilamide. researchgate.net This method provides access to diversely substituted polycyclic fused 1,7-naphthyridines in excellent yields with good functional group tolerance under mild conditions. researchgate.net In a more unusual cascade, the base-induced propargylation of indigo (B80030) leads to the unexpected one-pot synthesis of several complex heterocycles, including the benzo[b]indolo[1,2-h] clockss.orgnaphthyridine skeleton, which forms the core of the natural product fascaplysin. acs.org
Table 3: Overview of Cascade Syntheses for Fused 1,7-Naphthyridine Systems
| Cascade Process | Key Transformation(s) | Resulting Scaffold | Reference |
| Ugi-3CR / Intramolecular aza-Diels-Alder / Aromatization | Multicomponent reaction followed by cycloaddition | 5-Aryl-benzo[f] clockss.orgnaphthyridine | mdpi.com |
| Silver-Catalyzed Domino Reaction | Reaction of ortho-alkynyl quinolines with anthranilates | Polycyclic fused 1,7-naphthyridines | researchgate.net |
| Base-Induced Propargylation of Indigo | Multistep, one-pot cascade | Benzo[b]indolo[1,2-h] clockss.orgnaphthyridine | acs.org |
Stereoselective and Asymmetric Synthesis of 1,7-Naphthyridine Derivatives
The synthesis of 1,7-naphthyridine derivatives with controlled stereochemistry is critical, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. Research has focused on creating stereochemically pure compounds, including those with axial chirality (atropisomers).
A significant achievement in this area is the atropodiastereoselective synthesis of axially chiral 1,7-naphthyridine-6-carboxamide derivatives, which act as tachykinin NK(1) receptor antagonists. nih.gov In one example, an 8-membered ring compound, (aR,9R)-8b, was synthesized by the cyclization of a chiral intermediate. nih.gov The stereoselectivity of this process is paramount; the resulting (aR,9R)-8b isomer exhibited approximately 750-fold higher in vitro antagonistic activity than its enantiomer, (aS,9S)-8b. nih.gov This highlights that the specific stereochemistry around the amide bond is crucial for effective receptor recognition. nih.gov Such synthetic control allows for the development of highly potent and selective therapeutic candidates. nih.gov
Synthesis of Labeled 1,7-Naphthyridine Derivatives for Research Applications
Isotopically labeled compounds are indispensable tools in pharmaceutical research, particularly for in vivo studies using techniques like Positron Emission Tomography (PET). google.com PET imaging allows for the non-invasive visualization and quantification of biological processes, requiring the synthesis of target molecules containing a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C).
A series of ¹¹C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides have been synthesized for PET imaging of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov The synthetic strategy involves preparing a suitable precursor molecule where a specific functional group can be rapidly replaced with the radioisotope. In this case, derivatives containing a methoxy group were designed to serve as a handle for labeling with ¹¹C. nih.govthno.org
The synthesis involves the creation of a desmethyl precursor, which is then subjected to radiolabeling using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This reaction introduces the ¹¹C isotope to produce the final radioligand in good radiochemical yields and high purity, ready for use in PET studies. nih.gov
Table 4: Synthesis of a ¹¹C-Labeled 1,7-Naphthyridine Derivative for PET Imaging nih.gov
| Precursor | Labeling Reagent | Labeled Product | Application |
| Desmethyl tetrahydro-1,7-naphthyridine-2-carboxamide | [¹¹C]CH₃I or [¹¹C]CH₃OTf | [¹¹C]-labeled tetrahydro-1,7-naphthyridine-2-carboxamide (e.g., [¹¹C]CMDC) | PET imaging of metabotropic glutamate receptor 2 |
Chemical Reactivity and Transformations of 4 Methoxy 1,7 Naphthyridine Systems
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of the 1,7-naphthyridine (B1217170) ring is significantly influenced by the electronic properties of its substituents. The 4-methoxy group, being an electron-donating group, modulates the electron density of the heterocyclic system, thereby affecting its susceptibility to both nucleophilic and electrophilic attacks.
Nucleophilic Substitution: The 1,7-naphthyridine nucleus is inherently electron-deficient, making it susceptible to nucleophilic attack. However, the methoxy (B1213986) group at the C4 position is a poor leaving group compared to halogens. Its primary role in nucleophilic substitution is often as a product of the reaction rather than a reactant. For instance, 4-chloro-1,7-naphthyridine (B155622) serves as a common precursor, where the chlorine atom is readily displaced by a methoxide (B1231860) nucleophile to yield 4-methoxy-1,7-naphthyridine. This reaction is a classic example of nucleophilic aromatic substitution (SNAr).
The presence of the methoxy group deactivates the C4 position towards further nucleophilic attack but activates the rest of the ring, particularly the pyridine (B92270) ring that does not bear the methoxy group, for other reactions. Nucleophilic substitution of other leaving groups on the ring, such as a halogen at the C8 position, can be performed in the presence of the C4-methoxy group.
Electrophilic Substitution: The electron-donating nature of the methoxy group activates the naphthyridine ring towards electrophilic substitution, a reaction that is generally difficult on the unsubstituted, electron-deficient naphthyridine core. The substitution is directed to specific positions based on the combined directing effects of the nitrogen atoms and the methoxy group. N-oxidation is a common electrophilic reaction, where one or both of the nitrogen atoms can be oxidized to form N-oxides. smolecule.com These N-oxides can then facilitate further substitution reactions. Direct electrophilic substitution on the carbon atoms of the ring is less common but can be achieved under specific conditions, with the methoxy group favoring substitution at the ortho and para positions relative to itself, as far as the ring electronics allow.
| Reaction Type | Reagent/Conditions | Position | Product Type | Reference |
| Nucleophilic Substitution | Sodium methoxide in methanol | 4 | This compound | |
| Nucleophilic Substitution | Amines (e.g., morpholine) | 4 (on chloro-precursor) | 4-Amino-1,7-naphthyridine derivative | |
| Electrophilic Substitution | Oxidizing agents | N1 and/or N7 | 1,7-Naphthyridine-N-oxide | smolecule.com |
Functional Group Interconversions on the 1,7-Naphthyridine Scaffold
Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the transformation of one functional group into another without altering the carbon skeleton. On the this compound scaffold, various FGIs can be performed to synthesize a diverse range of derivatives.
A primary example of FGI is the preparation of the 4-methoxy group itself from a 4-chloro or 4-hydroxy precursor. Conversely, the ether linkage of the methoxy group can be cleaved under strongly acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding 4-hydroxy-1,7-naphthyridine (a 1,7-naphthyridin-4-one tautomer).
Other functional groups on the ring can also be interconverted. For example, a nitro group, introduced via electrophilic nitration, can be reduced to an amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group can then be further modified, for instance, through diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of other functionalities. Similarly, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. These transformations highlight the modularity of the 1,7-naphthyridine system.
| Initial Group | Reagents/Conditions | Final Group | Significance | Reference |
| 4-Chloro | NaOMe / MeOH | 4-Methoxy | Synthesis of title compound class | |
| 4-Methoxy | HBr or BBr₃ | 4-Hydroxy | Access to naphthyridinone derivatives | ub.edu |
| Nitro | SnCl₂/HCl or H₂, Pd/C | Amino | Key intermediate for further functionalization | ub.edu |
| Amino | 1. NaNO₂, HCl2. CuX | Halogen, Cyano, etc. | Sandmeyer reaction for diversification | ub.edu |
| Cyano | H₃O⁺, heat | Carboxylic Acid | Creation of acidic derivatives | mdpi.com |
Oxidation and Reduction Reactions
The 1,7-naphthyridine ring system can undergo both oxidation and reduction reactions, leading to various modified structures.
Oxidation: The nitrogen atoms in the 1,7-naphthyridine ring are susceptible to oxidation, typically using peroxy acids like m-CPBA, to form the corresponding N-oxides. smolecule.com Depending on the reaction conditions, mono-N-oxides (at N1 or N7) or a di-N-oxide can be formed. These N-oxides are valuable intermediates as they activate the ring for both nucleophilic and electrophilic substitutions at adjacent carbon atoms. The methoxy group, being electron-donating, can influence the site of N-oxidation.
Reduction: The aromatic 1,7-naphthyridine ring can be reduced to its partially or fully saturated counterparts. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can lead to tetrahydro-1,7-naphthyridine derivatives. For instance, reduction of 1,7-naphthyridine can yield 5,6,7,8-tetrahydro-1,7-naphthyridine. The methoxy group is generally stable under these conditions. More powerful reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) might be used for the reduction of specific functional groups on the ring rather than the ring itself.
| Reaction | Reagent/Conditions | Product | Reference |
| N-Oxidation | m-CPBA | This compound-N-oxide | smolecule.com |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 4-Methoxy-5,6,7,8-tetrahydro- smolecule.comacs.orgnaphthyridine | |
| Reduction of Precursor | Lithium aluminum hydride | Reduced functional group derivative |
Metal-Catalyzed Reactions and Ligand Design
The functionalization of the 1,7-naphthyridine scaffold has been significantly advanced through the use of metal-catalyzed cross-coupling reactions. Halogenated 1,7-naphthyridines are excellent substrates for these transformations. A this compound bearing a halogen (e.g., bromine or iodine) at another position is a versatile building block for creating carbon-carbon or carbon-heteroatom bonds.
Cobalt-catalyzed cross-coupling reactions have been shown to be effective for the functionalization of various halogenated naphthyridines with both alkyl and aryl organometallic reagents (Grignard or organozinc). nih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are also widely employed to introduce aryl, vinyl, or amino groups onto the naphthyridine core. researchgate.netacs.org For instance, a 4-methoxy-8-bromo-1,7-naphthyridine could be coupled with an arylboronic acid in a Suzuki reaction to yield a 4-methoxy-8-aryl-1,7-naphthyridine.
Beyond being substrates, 1,7-naphthyridine derivatives are important in ligand design. The two nitrogen atoms provide an excellent bidentate chelation site for metal ions. The rigid backbone and the ability to tune the electronic properties through substituents (like the 4-methoxy group) make them attractive for creating dinucleating ligands capable of supporting bimetallic complexes. chemrxiv.org These complexes are of interest in catalysis and materials science. The electronic donation from the methoxy group would increase the electron density at the nitrogen atoms, enhancing their donor capacity and influencing the properties of the resulting metal complex.
| Reaction Name | Catalyst | Substrate Type | Product Type | Reference |
| Cobalt-Catalyzed Cross-Coupling | CoCl₂ | Halo-1,7-naphthyridine + Organomagnesium/zinc | Aryl/Alkyl-1,7-naphthyridine | nih.gov |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Halo-1,7-naphthyridine + Boronic acid | Aryl-1,7-naphthyridine | researchgate.net |
| Buchwald-Hartwig Amination | Palladium catalyst | Halo-1,7-naphthyridine + Amine | Amino-1,7-naphthyridine | acs.org |
| Ligand-Metal Complexation | - | This compound | Bimetallic complex | chemrxiv.org |
Structure Activity Relationship Sar Studies of 1,7 Naphthyridine Derivatives
Elucidation of Structural Features Influencing Biological Activity
The biological activity of 1,7-naphthyridine (B1217170) derivatives is profoundly influenced by the inherent structural characteristics of the core and the placement of key functional groups. The arrangement of nitrogen atoms within the bicyclic system creates a specific electronic distribution and hydrogen-bonding capacity that is fundamental to its interaction with biological targets. nih.gov
For instance, in studies of 1,7-naphthyridine 1-oxides as p38 MAP kinase inhibitors, the N-oxide oxygen was found to be essential for activity and a critical determinant of selectivity against other kinases. acs.org Similarly, in the development of Tpl2 kinase inhibitors, the 4-anilino group on the nih.govnih.gov-naphthyridine-3-carbonitrile scaffold was identified as a key feature. nih.gov
Research on derivatives targeting PIP4K2A, a lipid kinase implicated in cancer, highlighted the importance of the 4-position on the naphthyridine core for improving cell permeability and biochemical potency. acs.org In a different context, studies on antitumor agents based on the 1,8-naphthyridine (B1210474) scaffold (a close isomer) have shown that a carboxy group at C-3 and an aminopyrrolidine functionality at C-7 are essential for cytotoxicity. nih.gov While a different isomer, this underscores the importance of substituent placement on the naphthyridine framework.
Quantitative structure-activity relationship (QSAR) models have further illuminated these features. For a series of cytotoxic naphthyridine derivatives, 3D-QSAR contour maps suggested that a C-1 NH group and a C-4 carbonyl group on the naphthyridine ring were important for activity against several human cancer cell lines. nih.gov The planarity of the fused ring system is another crucial feature, influencing how the molecule fits into the binding sites of target proteins. evitachem.com
| Structural Feature | Position | Influence on Biological Activity | Target/Application Example | Reference |
|---|---|---|---|---|
| N-oxide | N-1 | Essential for activity and selectivity | p38 MAP Kinase Inhibition | acs.org |
| Anilino Group | C-4 | Key feature for inhibitory action | Tpl2 Kinase Inhibition | nih.gov |
| Carbonyl Group | C-4 | Important for cytotoxic activity | Anticancer | nih.gov |
| NH Group | C-1 | Contributes to cytotoxicity | Anticancer | nih.gov |
| Planar Ring System | Core | Facilitates binding to target proteins | General | evitachem.com |
Impact of Substituents on Target Interaction
The specific nature and position of substituents on the 1,7-naphthyridine ring dramatically modulate the compound's interaction with its biological target, affecting potency, selectivity, and pharmacokinetic properties.
In the pursuit of SOS1 inhibitors to treat KRAS-driven cancers, a scaffold hopping strategy from a quinoline (B57606) to a 1,7-naphthyridine core was employed. nih.gov It was observed that C-linked cyclic substituents were much better tolerated on the 1,7-naphthyridine scaffold compared to the quinoline one. This was attributed to a better alignment of the substituent with the naphthyridine ring due to the presence of the N-7 atom. nih.gov Furthermore, N-linked cyclic substituents with various polar functional groups at the 4-position generally displayed excellent potency. nih.gov
For inhibitors of the kinase PIP4K2A, substitutions at the 4-position of the 1,7-naphthyridine core were explored to enhance potency. acs.org Replacing an ethoxy substituent with a fluorine or methyl ether at the ortho position of a phenyl ring at C-4 led to a twofold improvement in potency. acs.org However, introducing bulkier branched or extended side chains at the same position resulted in a significant loss of biochemical activity. acs.org
In a series of cytotoxic 1,7-naphthyridine derivatives, substitutions at various positions were evaluated. nih.gov A compound featuring a methyl group at C-7 and a naphthyl ring at C-2 showed the most potent activity against three human cancer cell lines. In general, methyl substitutions at the C-6 or C-7 positions were more active than those at the C-5 position. nih.gov The introduction of electronegative groups, such as a methoxy (B1213986) group, at the C-7 position was suggested by molecular modeling to potentially improve biological activity. nih.gov
The impact of substituents is also evident in tetrahydro-1,7-naphthyridine-2-carboxamides designed as mGlu₂ receptor modulators. thno.org Varying the substituents on the Ar¹ and Ar² groups attached to the core scaffold significantly affected the ligand's binding affinity. For example, changing the Ar¹ group from a pyridine (B92270) to a pyrimidine (B1678525) moiety, while keeping the Ar² group constant, led to a dramatic decrease in affinity. thno.org
| Compound Series | Target | Position of Substitution | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|---|
| 1,7-Naphthyridine Derivatives | SOS1 | R¹ (off core) | C-linked vs. N-linked cyclic groups | N-linked cyclic groups at C-4 showed excellent potency; core better tolerated C-linked groups than quinoline. | nih.gov |
| 1,7-Naphthyridine Derivatives | PIP4K2A | C-4 (via phenyl ring) | o-Fluoro, o-Methyl ether | Twofold potency improvement over ethoxy. | acs.org |
| 1,7-Naphthyridine Derivatives | PIP4K2A | C-4 (via phenyl ring) | Branched or extended chains | Significant loss of activity. | acs.org |
| Cytotoxic Naphthyridines | Cancer Cells | C-7 | Methyl group | More active than C-5 methyl substitution. | nih.gov |
| Cytotoxic Naphthyridines | Cancer Cells | C-2 | Naphthyl ring | High potency in combination with C-7 methyl. | nih.gov |
| Tetrahydro-1,7-naphthyridine-2-carboxamides | mGlu₂ Receptor | Ar¹ | Pyrimidine vs. Pyridine | Changing from pyridine to pyrimidine dramatically lowered affinity. | thno.org |
Conformational Analysis and its Correlation with SAR
The three-dimensional conformation of 1,7-naphthyridine derivatives is a critical factor in their ability to bind effectively to target receptors and enzymes. Conformational analysis, which examines the spatial arrangement of atoms and the rotational freedom around bonds, provides deep insights that correlate directly with the observed structure-activity relationships.
A compelling example is found in the development of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as tachykinin NK₁ receptor antagonists. nih.govacs.org Certain compounds in this class exist as stable atropisomers—stereoisomers resulting from hindered rotation around a single bond. It was discovered that the antagonistic activities of these atropisomers could differ significantly. For one potent antagonist, the (R)-atropisomer was 6- to 13-fold more active than its (S)-atropisomer. acs.org
Further investigation led to the synthesis of a diazocino[2,1-g] nih.govnih.govnaphthyridine derivative, (aR,9R)-8b, which exhibited excellent antagonistic activity. nih.gov Its in vitro activity was approximately 750-fold higher than its enantiomer and 20- to 40-fold higher than its other diastereomers. X-ray analysis of this highly active isomer indicated that the specific stereochemistry around the -C(=O)-N-CH₂Ar moiety was crucial for recognition by the NK₁ receptor. nih.gov This highlights that a precise three-dimensional shape is required for optimal interaction.
Molecular modeling techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for conformational analysis. In a study of cytotoxic naphthyridine derivatives, these methods were used to build 3D-QSAR models. nih.gov The resulting contour maps, which visualize the favorable and unfavorable steric and electrostatic fields, provided a structural rationale for the observed activities and suggested that the conformational arrangement of substituents relative to the core was key for potency. nih.gov
Computational and Theoretical Investigations of 1,7 Naphthyridine Systems
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, especially those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and properties of molecules like 4-methoxy-1,7-naphthyridine. acs.orgnih.gov These methods allow for the prediction of various molecular parameters that are crucial for understanding chemical behavior. karazin.ua
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netku.edu.np The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ku.edu.np
For systems analogous to this compound, the electron-donating methoxy (B1213986) group can influence the electron-deficient nature of the naphthyridine ring system. In similar heterocyclic systems, the HOMO-LUMO gap has been calculated to be around 4.1 eV, indicating moderate reactivity. The distribution of these frontier orbitals is crucial; for instance, in related compounds, the HOMO is often localized on one part of the molecule while the LUMO is on another, facilitating intramolecular charge transfer. ku.edu.np
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative Naphthyridine Analog
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Value not available in search results |
| LUMO Energy | Value not available in search results |
| HOMO-LUMO Gap | ~4.1 |
Data for a similar system, as direct values for this compound were not found.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded with red indicating negative potential (electron-rich, attractive to electrophiles) and blue indicating positive potential (electron-poor, attractive to nucleophiles). uni-muenchen.detandfonline.com
In naphthyridine derivatives, the nitrogen atoms are typically sites of negative electrostatic potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. tandfonline.com The methoxy group, being electron-donating, would influence the MEP map by increasing the electron density on the naphthyridine ring. MEP analysis helps in identifying the most probable sites for non-covalent interactions, which is crucial for understanding how the molecule might bind to a biological target. tandfonline.comresearchgate.net For instance, in related structures, the regions around oxygen and nitrogen atoms are often the most electron-rich and are key sites for hydrogen bonding. tandfonline.com
Molecular Dynamics and Docking Studies
Molecular docking and molecular dynamics (MD) simulations are computational methods used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. nih.gov These studies are fundamental in drug discovery and design.
Docking studies with 1,7-naphthyridine (B1217170) analogues have been performed to understand their inhibitory activity against certain enzymes. nih.gov For example, studies on similar compounds have identified key interactions like hydrogen bonding, pi-pi stacking, and pi-cation interactions that stabilize the ligand-receptor complex. nih.gov In one study, several 1,7-naphthyridine analogues were identified as having a high binding affinity for the PIP4K2A receptor. nih.gov
Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time. mdpi.com These simulations provide insights into the dynamic behavior of the ligand within the binding site and can help refine the understanding of the binding mode. mdpi.com
Prediction of Reactivity and Reaction Mechanisms
Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. The reactivity of naphthyridine systems is comparable to that of quinolines. mdpi.com The presence of nitrogen atoms makes the ring system generally electron-deficient and susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens.
The methoxy group at the 4-position is expected to influence this reactivity. As an electron-donating group, it can activate the ring towards electrophilic substitution, although the inherent electron deficiency of the naphthyridine core remains a dominant factor. Computational analysis can predict the most likely sites for various reactions. For example, the chlorine atom in 4-chloro-1,7-naphthyridine (B155622) is readily displaced by nucleophiles like sodium methoxide (B1231860) to yield this compound. The conditions for such reactions, often requiring high temperatures, can sometimes lead to side reactions, a factor that can be explored computationally. nih.gov
Conformational Analysis through Computational Methods
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. insilico.eunih.gov For a relatively rigid system like this compound, the primary conformational flexibility would arise from the rotation of the methoxy group.
Computational methods, such as systematic searches using molecular mechanics or more accurate quantum mechanical calculations, can be employed to find the lowest energy conformers. insilico.eu Identifying the most stable conformation is a prerequisite for accurate docking studies and for interpreting spectroscopic data, as the observed properties are an average over the populated conformational states. insilico.euworldscientific.com For similar bicyclic aromatic systems, the planar or near-planar conformation is typically the most stable. tandfonline.com
Spectroscopic Characterization Techniques in 1,7 Naphthyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is a cornerstone technique for the structural analysis of 1,7-naphthyridine (B1217170) derivatives.
¹H NMR spectroscopy provides information on the chemical environment of protons. For instance, in a derivative like 2,7-dimethyl-4-methoxy-1,8-naphthyridine, the protons on the naphthyridine core appear as doublets at approximately 8.31 ppm and 7.21 ppm, with a coupling constant of 8.3 Hz. mdpi.com The methoxy (B1213986) group protons typically resonate as a singlet around 4.01 ppm. mdpi.com
¹³C NMR spectroscopy offers insights into the carbon skeleton. In substituted 1,7-naphthyridines, the carbon atoms of the heterocyclic rings display signals across a wide range, influenced by the nature and position of substituents. semanticscholar.orgnih.gov For example, in ethyl 4-(2-fluoro-4-methoxyphenyl)-1,7-naphthyridine-2-carboxylate, the carbon of the methoxy group appears around 55.8 ppm. semanticscholar.orgnih.gov
2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are instrumental in establishing connectivity between protons and carbons, which is vital for unambiguous structural assignment, especially in complex derivatives. clockss.org NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms.
¹H and ¹³C NMR Data for Selected 1,7-Naphthyridine Derivatives
This table summarizes characteristic NMR shifts for protons and carbons in various substituted 1,7-naphthyridine compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | 8.31 (d, J=8.3 Hz), 7.21 (d, J=8.3 Hz), 6.60 (s), 4.01 (s), 2.73 (s), 2.70 (s) | Not explicitly provided | mdpi.com |
| Ethyl 4-(2-fluoro-4-methoxyphenyl)-1,7-naphthyridine-2-carboxylate | 9.76 (s), 8.66 (d, J=6.0 Hz), 8.35 (s), 7.67 (dd, J=6.0, 2.7 Hz), 7.35 (t, J=8.5 Hz), 7.00-6.77 (m), 4.59 (q, J=7.1 Hz), 3.91 (s), 1.51 (t, J=7.1 Hz) | 164.8, 164.5 (d, J=249.1 Hz), 157.9 (d, J=10.0 Hz), 155.6, 149.4, 145.8, 145.0, 142.7, 132.0 (d, J=10.2 Hz), 128.5 (d, J=12.1 Hz), 125.7, 118.3, 107.7 (d, J=21.7 Hz), 99.7 (d, J=26.0 Hz), 62.6, 55.8, 14.4 | semanticscholar.orgnih.gov |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are valuable for identifying functional groups and probing the molecular structure of 1,7-naphthyridine derivatives.
Infrared (IR) spectroscopy is particularly useful for detecting characteristic vibrations. For example, the IR spectrum of 2,7-dimethyl-4-methoxy-1,8-naphthyridine shows notable bands at 1606, 1181, 1133, and 1092 cm⁻¹, which can be assigned to various stretching and bending modes of the molecule. mdpi.com In other naphthyridine derivatives, absorptions corresponding to hydroxyl, amide carbonyl, and aromatic groups have been identified. nih.gov
Raman spectroscopy provides complementary information to IR spectroscopy. Surface-enhanced Raman scattering (SERS) has been employed to study the adsorption behavior of naphthyridine compounds on metal surfaces. researchgate.netresearchgate.net
Characteristic IR Frequencies for 1,7-Naphthyridine Derivatives
This table highlights key infrared absorption bands and their corresponding functional groups in different 1,7-naphthyridine compounds.
| Compound | Key IR Frequencies (cm⁻¹) | Assigned Functional Groups | Reference |
|---|---|---|---|
| 2,7-Dimethyl-4-methoxy-1,8-naphthyridine | 1606, 1181, 1133, 1092 | C=C and C-N stretching, C-O stretching | mdpi.com |
| Benzo[f] nih.govnaphthyridine derivative | 3427, 1631, 1609, 1562 | Hydroxyl, Amide Carbonyl, Aromatic groups | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra
UV-Vis spectroscopy is employed to study the electronic transitions within the 1,7-naphthyridine system. The absorption maxima (λ_max) indicate the presence of a highly conjugated system. nih.gov For instance, a novel benzo[f] nih.govnaphthyridine produced by Streptomyces albogriseolus exhibited UV maxima at 250, 380, and 525 nm. nih.gov The electronic spectra of these compounds can be influenced by the solvent polarity. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to analyze and interpret the experimental electronic spectra. worldscientific.com
UV-Vis Absorption Maxima for 1,7-Naphthyridine Derivatives
This table shows the maximum absorption wavelengths for different 1,7-naphthyridine compounds, indicating their electronic properties.
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| Benzo[f] nih.govnaphthyridine derivative | 250, 380, 525 | MeOH | nih.gov |
| 4,8-Substituted 1,5-naphthyridines | Range of absorptions | DCM | researchgate.net |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of 4-methoxy-1,7-naphthyridine and its derivatives. Electron ionization (EI-MS) of 4-ethoxy-1,8-naphthyridine, a related compound, is expected to show a molecular ion peak ([M]⁺) at m/z 174. vulcanchem.com High-resolution mass spectrometry (HRMS) provides precise mass measurements, which aids in confirming the elemental composition of a molecule. rsc.org For example, a benzo[f] nih.govnaphthyridine derivative showed an [M+H]⁺ peak at m/z 451.2043 in HRESIMS, corresponding to the molecular formula C₂₄H₂₇N₄O₅. nih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular dichroism (CD) spectroscopy is essential for characterizing the stereochemistry of chiral 1,7-naphthyridine derivatives. This technique measures the differential absorption of left and right circularly polarized light, which is invaluable for determining the absolute configuration of enantiomers and studying chiral recognition processes. rsc.org For example, a novel benzo[f] nih.govnaphthyridine showed distinct CD signals. nih.gov The development of chiral foldamers based on dibenzopyrrolo[1,2-a] nih.govnaphthyridines highlights the use of CD in analyzing helical structures. researchgate.net Fluorescence-detected circular dichroism (FDCD) can offer increased sensitivity for certain chromophores. acs.org
Applications of 1,7 Naphthyridine Scaffold in Medicinal Chemistry Research
Design and Synthesis of Research Probes and Lead Compounds
The design of bioactive molecules often leverages established pharmacophores that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. The 1,7-naphthyridine (B1217170) scaffold is frequently employed as a bioisostere for other bicyclic systems, such as quinoline (B57606), to improve drug-like characteristics. For instance, in the development of Son of sevenless homolog 1 (SOS1) inhibitors, a scaffold hopping strategy from a quinoline core to a 1,7-naphthyridine core was utilized to reduce lipophilicity and basicity, addressing metabolic instability and potential off-target effects.
A key intermediate in the synthesis of many 1,7-naphthyridine derivatives is 4-chloro-1,7-naphthyridine (B155622). This compound is typically synthesized by the chlorination of 1,7-naphthyridin-4(1H)-one using reagents like phosphorus oxychloride (POCl₃). The chlorine atom at the 4-position is reactive and serves as a handle for introducing various functional groups through nucleophilic substitution reactions.
Specifically, 4-Methoxy-1,7-naphthyridine can be prepared from 4-chloro-1,7-naphthyridine. This conversion is achieved through a nucleophilic substitution reaction, namely methanolysis, using sodium methoxide (B1231860). This reaction substitutes the chloro group with a methoxy (B1213986) group, which can improve solubility and alter the electronic properties of the molecule for further optimization in drug design. While a 25% yield has been reported for this specific reaction, the underlying principle is robust. A similar reaction, substituting a chloro group with a methoxy group using methanolic potassium hydroxide, is used to produce methoxy-substituted derivatives of other naphthyridine isomers, demonstrating the general applicability of this synthetic step. nih.gov
The versatility of the 1,7-naphthyridine scaffold allows for the creation of extensive compound libraries. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, can be used to introduce aryl or other complex substituents at halogenated positions, further diversifying the chemical space for drug discovery. thno.org
Investigation of Biological Target Interactions (in vitro mechanisms)
Derivatives of the 1,7-naphthyridine scaffold have been shown to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids. These interactions are fundamental to their potential therapeutic effects.
The 1,7-naphthyridine framework is a core component of numerous enzyme inhibitors.
Protein Kinase Inhibitors : A novel series of 1,7-naphthyridine 1-oxides were developed as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. acs.orgnih.gov Structure-activity relationship studies revealed that the N-oxide oxygen was crucial for activity and selectivity. nih.govacs.org In other studies, 2,7-naphthyridone derivatives, an isomeric form, were identified as new leads for inhibiting c-Kit and VEGFR-2 kinases, which are important targets in cancer therapy. semanticscholar.org
SOS1 Inhibitors : As part of a strategy to target KRAS-driven cancers, 1,7-naphthyridine derivatives were designed as potent inhibitors of SOS1, a crucial guanine (B1146940) nucleotide exchange factor. The lead compound from this series, HH0043, demonstrated significant tumor growth inhibition in preclinical models.
Topoisomerase Inhibitors : Fused pentacyclic 1,7-naphthyridine derivatives have been identified as potent dual inhibitors of human topoisomerase I and IIα. nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition is a validated strategy in cancer chemotherapy. One of the lead compounds exhibited more potent Topoisomerase IIα inhibition than the standard drug etoposide (B1684455). researchgate.net
Table 1: Examples of 1,7-Naphthyridine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Reported Activity/Potency | Reference(s) |
| 1,7-Naphthyridine 1-Oxides | p38α MAP Kinase | Potent inhibition, with in vivo efficacy (ED₅₀ < 1 mg/kg) in rat models of arthritis. | acs.orgnih.gov |
| Fused 1,7-Naphthyridines | Topoisomerase I/IIα | Dual inhibition; one compound was 1.25 times more potent than etoposide against Topo IIα at 20 μM. | nih.gov |
| 2,7-Naphthyridones | c-Kit / VEGFR-2 | Compound 9k IC₅₀ = 8.5 nM (c-Kit); Compound 10r IC₅₀ = 31.7 nM (VEGFR-2). | semanticscholar.org |
The 1,7-naphthyridine scaffold has also been used to create ligands for G-protein coupled receptors (GPCRs).
mGlu2 Receptor Ligands : A series of tetrahydro-1,7-naphthyridine-2-carboxamides were synthesized and evaluated as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu₂). thno.org These receptors are implicated in various central nervous system disorders. A lead compound was successfully radiolabeled with carbon-11 (B1219553) for use as a positron emission tomography (PET) imaging agent to visualize mGlu₂ in the brain. thno.org
Opioid Receptors : While research has more prominently featured other isomers, there is evidence linking naphthyridines to opioid receptors. For example, lophocladine A, a naturally occurring 2,7-naphthyridine (B1199556) derivative, shows antagonistic activity against δ-opioid receptors. nih.gov Additionally, a patent for 1,7-naphthyridine derivatives as p38 MAP kinase inhibitors also noted their high affinity for kappa opioid receptors. google.com
Certain naphthyridine derivatives exert their biological effects through direct interaction with DNA. The mechanism of action for 1,7-naphthyridine-based topoisomerase inhibitors involves the planar polycyclic ring system stacking between the DNA bases at the enzyme's cleavage site. nih.govresearchgate.net This interaction stabilizes the DNA-enzyme complex, leading to cell death. Other studies on related naphthyridine isomers have detailed different modes of DNA binding, including minor groove binding and specific hydrogen bonding with guanine bases in trinucleotide repeats, highlighting the versatility of the scaffold in nucleic acid recognition. tandfonline.comnih.gov The antibacterial activity of some naphthyridines is also linked to DNA, specifically through the inhibition of bacterial DNA gyrase. mdpi.com
Exploration of Various Therapeutic Areas (pre-clinical research)
The diverse biological activities of 1,7-naphthyridine derivatives have led to their investigation in multiple therapeutic fields, most notably in oncology. google.com
The 1,7-naphthyridine scaffold has proven to be a fruitful starting point for the discovery of novel anticancer agents.
Preclinical research has demonstrated the potent cytotoxic effects of various 1,7-naphthyridine derivatives against a range of human cancer cell lines. The development of dual Topoisomerase I/IIα inhibitors, such as the angularly fused pentacyclic 13H-benzo[f]chromeno[4,3-b] nih.govacs.orgnaphthyridines, is a prime example. nih.gov Several compounds from this series displayed potent cytotoxicity against six different human cancer cell lines, including those from colon (HCT15), stomach (NUGC-3), and breast (MDA-MB-231) cancers. nih.gov One compound in particular, 48 , not only showed broad cytotoxic activity but also exhibited dual inhibition of both Topoisomerase I and IIα. nih.gov
Furthermore, the naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to possess significant antiproliferative properties against several colon cancer cell lines, inducing cell cycle arrest. nih.gov The inhibition of other key cancer-related targets, such as the protein kinases c-Kit and VEGFR-2 and the signaling protein SOS1, by different naphthyridine derivatives further underscores the value of this scaffold in preclinical anticancer research. semanticscholar.org
Table 2: Preclinical Anticancer Activity of Selected 1,7-Naphthyridine Derivatives
| Compound/Series | Target(s) | Cancer Cell Lines Tested | Key Finding | Reference(s) |
| 13H-benzo[f]chromeno [4,3-b] nih.govacs.orgnaphthyridines | Topoisomerase I/IIα | NCIH23, HCT15, NUGC-3, ACHN, PC-3, MDA-MB-231 | Potent cytotoxicity and dual enzyme inhibition. | nih.gov |
| Bisleuconothine A | WNT signaling pathway | SW480, HCT116, HT29, SW620 (Colon) | Significant antiproliferative activity and G0/G1 cell cycle arrest. | nih.gov |
Antimicrobial Research
The 1,7-naphthyridine core, for which this compound is a precursor, is a recognized scaffold in the design of antimicrobial agents. mdpi.comnih.gov Research has shown that derivatives of the broader naphthyridine family exhibit a wide spectrum of antimicrobial activity. irjet.netresearchgate.net For instance, certain fluoroquinolone antibacterial agents, which are structurally related, are known to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.gov
While direct studies on the antimicrobial properties of this compound are not extensively documented, its role as a building block is significant. For example, the related compound, 4-oxo-1,8-naphthyridine-3-carboxylic acid, is the foundational structure for several antibacterial drugs, including nalidixic acid. nih.gov Modifications at various positions of the naphthyridine ring system have led to potent antibacterial agents. The synthesis of complex molecules often starts from simpler, functionalized naphthyridines like the methoxy derivative.
One study on novel naphthyridine derivatives highlighted that compounds with a 4-methoxy-phenyl group possessed significant antimicrobial and antifungal properties. irjet.netresearchgate.net Specifically, 8,10-Dibromo-6-(4-methoxy-phenyl)-1,7,12a-triaza-benzo[a]anthracen-12-one was noted for its potent activity. irjet.netresearchgate.net This underscores the importance of the methoxy substitution pattern in developing new antimicrobial candidates.
| Derivative Class | Reported Activity | Mechanism of Action (General for Class) | Reference |
|---|---|---|---|
| Naphthyridine Derivatives | Broad-spectrum antimicrobial and antifungal properties have been observed in various derivatives. | Inhibition of bacterial DNA gyrase and topoisomerase IV is a common mechanism for related compounds. | irjet.netresearchgate.netnih.gov |
| Fluoroquinolones (Related Class) | Potent activity against both Gram-positive and Gram-negative bacteria. | Inhibition of DNA replication enzymes. | researchgate.net |
Antimalarial Research
The naphthyridine scaffold is a subject of interest in the search for new antimalarial drugs, particularly due to the rise of resistance to existing therapies like chloroquine. researchgate.netnih.gov The 1,5-naphthyridine (B1222797) isomer, a close relative of the 1,7-naphthyridine, has been used as a replacement for the quinoline core in analogues of the antimalarial drug primaquine (B1584692). nih.gov This modification has in some cases yielded compounds with potent in vitro activity against chloroquine-resistant Plasmodium falciparum strains. nih.gov
Research has explored the synthesis of various substituted naphthyridines to evaluate their potential as antimalarial agents. researchgate.netanu.edu.au For instance, N-substituted 7-halogeno-1,5-naphthyridin-4-amines have been prepared and evaluated for their antimalarial activity against Plasmodium vinckei vinckei in mice. anu.edu.au The synthesis of these and other complex antimalarial candidates often involves intermediates like chloro- and methoxy-substituted naphthyridines. nih.govanu.edu.audtic.mil For example, 4-chloro-2-methoxy- nih.govCurrent time information in Bangalore, IN.-naphthyridine has been utilized as a key intermediate in the synthesis of primaquine analogues. nih.gov
Although direct antimalarial testing of this compound is not prominent in the literature, its structural motifs are relevant. The presence of a methoxy group is a feature in some compounds investigated for antimalarial activity. anu.edu.au The development of novel antimalarial agents often relies on synthetic pathways where such functionalized heterocyclic compounds are essential starting materials. google.com
| Derivative/Analogue | Investigated Target | Key Synthetic Precursor Example (Related Isomers) | Reference |
|---|---|---|---|
| Primaquine Analogues with 1,5-Naphthyridine Core | Plasmodium vivax, Chloroquine-resistant P. falciparum | 4-chloro-2-methoxy- nih.govCurrent time information in Bangalore, IN.-naphthyridine | nih.gov |
| N-substituted 7-halogeno-1,5-naphthyridin-4-amines | P. vinckei vinckei | 4-chloro-7-halogeno-1,5-naphthyridines | anu.edu.au |
Other Investigated Biological Activities (e.g., immunomodulation, antiallergic)
Beyond antimicrobial and antimalarial research, the 1,7-naphthyridine scaffold and its derivatives have been explored for a variety of other biological activities, including immunomodulatory and antiallergic effects. google.comresearchgate.net The versatility of the naphthyridine ring system allows for the synthesis of a wide range of compounds with diverse pharmacological profiles. researchgate.netinnovareacademics.ingrafiati.com
Some 1,8-naphthyridine (B1210474) derivatives have been found to possess immunomodulatory effects. researchgate.net In one study, novel 1,8-naphthyridine derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activity, the latter being suggested by the downregulation of proinflammatory cytokines. tandfonline.com
Furthermore, research into furo[2,3-b] Current time information in Bangalore, IN.innovareacademics.innaphthyridine-3,4(2H,9H)-diones has been conducted to assess their antiallergic potential. jst.go.jp While these studies focus on the 1,8-naphthyridine isomer, the synthetic principles and the importance of functionalized precursors are broadly applicable across the naphthyridine family. The development of these compounds often starts from core structures that can be elaborated upon, a role that this compound could potentially fill in relevant synthetic schemes. Certain 1,7-naphthyridine derivatives have been reported to possess anti-inflammatory effects, among other activities. google.com
| Derivative Class (Isomer) | Investigated Activity | Reported Finding | Reference |
|---|---|---|---|
| 1,8-Naphthyridine-3-carboxamides | Anti-inflammatory / Immunomodulatory | Some derivatives showed activity suggested by the downregulation of proinflammatory cytokines. | tandfonline.com |
| Furo[2,3-b] Current time information in Bangalore, IN.innovareacademics.innaphthyridines | Antiallergic | Derivatives were synthesized and evaluated for antiallergic activity. | jst.go.jp |
| General 1,7-Naphthyridines | Anti-inflammatory | Certain derivatives have been reported to have anti-inflammatory effects. | google.com |
Emerging Research Directions and Future Perspectives
Rational Design of Novel 1,7-Naphthyridine (B1217170) Architectures
The rational design of novel 1,7-naphthyridine architectures, including derivatives of 4-Methoxy-1,7-naphthyridine, is a key area of future research. This approach leverages computational modeling and a deep understanding of structure-activity relationships (SAR) to create compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
One promising strategy involves the bioisosteric replacement of other bicyclic heteroaromatic systems, such as quinoline (B57606), with the 1,7-naphthyridine core. nih.govnih.gov The nitrogen atom in the 1,7-naphthyridine ring system can offer advantages in terms of forming specific hydrogen bonds with biological targets, altering metabolic stability, and improving solubility. For instance, the design of 1,7- and 2,7-naphthyridine (B1199556) derivatives as potent and highly specific PDE5 inhibitors was achieved by introducing a nitrogen atom into the phenyl ring of previously reported 4-aryl-1-isoquinolinone derivatives. nih.gov This highlights the potential of the 1,7-naphthyridine scaffold to yield highly selective inhibitors for various enzymes.
Furthermore, the combination of features from high-throughput screening (HTS) hits and existing scaffolds can lead to the generation of novel inhibitors. This approach was successfully used to develop 1,7-naphthyridones as potent KDM5 enzyme inhibitors with nanomolar potencies and high selectivity. nih.gov An X-ray co-crystal structure revealed that these inhibitors are competitive with the co-substrate, providing a structural basis for further optimization. nih.gov The methoxy (B1213986) group of this compound could be strategically utilized in such design efforts to probe specific pockets within an enzyme's active site.
Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is another powerful tool. This has been demonstrated in the design and synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues with anti-mycobacterial activity. rsc.orgnih.gov By analogy, this compound could be hybridized with other known bioactive moieties to create novel compounds with dual or enhanced activities. The design of 1,3-diphenylbenzo[f] nih.govbenthamdirect.comnaphthyridine derivatives with significant cytotoxic activities against various cancer cell lines further underscores the potential of creating complex, fused 1,7-naphthyridine architectures. researchgate.net
Table 1: Examples of Rationally Designed Naphthyridine Derivatives
| Naphthyridine Scaffold | Target | Design Strategy | Key Findings | Reference |
| 1,7- and 2,7-Naphthyridine | PDE5 | Bioisosteric replacement of isoquinolinone | Potent and highly specific inhibitors | nih.gov |
| 1,7-Naphthyridone | KDM5 | Combination of HTS hit and known scaffold | Nanomolar potency and high selectivity | nih.gov |
| 1,3-Diphenylbenzo[f] nih.govbenthamdirect.comnaphthyridine | Topoisomerase IIα | Molecular hybridization | Significant cytotoxic activity | researchgate.net |
| 1,8-Naphthyridine-3-carbonitrile | Enoyl-ACP reductase (InhA) | Molecular hybridization | Prominent anti-tuberculosis activity | rsc.orgnih.gov |
Integration with Advanced Chemical Biology Techniques
The integration of this compound with advanced chemical biology techniques promises to accelerate target identification, validation, and the elucidation of mechanisms of action. These techniques can provide a deeper understanding of how 1,7-naphthyridine-based compounds interact with biological systems at a molecular level.
Chemical proteomics, for example, can be employed to identify the protein targets of this compound derivatives. By immobilizing a derivatized version of the compound on a solid support, it can be used as "bait" to pull down its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal novel targets and off-targets, providing crucial information for drug development and understanding potential side effects.
Furthermore, the development of chemical probes based on the this compound scaffold can be instrumental in studying biological processes. A chemical probe is a small molecule that is used to study and manipulate a biological system. chemicalprobes.org These probes can be designed to be highly potent and selective for a specific target, and can be modified with reporter tags (e.g., biotin (B1667282) or a fluorophore) to enable visualization and quantification of the target in cells and tissues.
The use of techniques like cellular thermal shift assays (CETSA) can confirm target engagement in living cells. This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By treating cells with a this compound derivative and then heating them, the stabilization of its target protein can be measured, providing direct evidence of interaction in a cellular context.
Development of 1,7-Naphthyridine-Based Molecular Tools and Probes
The unique photophysical properties of certain naphthyridine derivatives make them attractive scaffolds for the development of molecular tools and probes for biological imaging and assays. thermofisher.com The 1,7-naphthyridine core, potentially modulated by the 4-methoxy substituent, can be engineered to create fluorescent probes with desirable characteristics such as high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.
Recent research has shown that 1,6-naphthyridin-7(6H)-ones can serve as fluorescent nucleobase analogues. mdpi.com These compounds exhibit visible absorption, solvatochromism, and acidochromism, making them promising for incorporation into nucleic acids to probe their structure and dynamics. mdpi.com This opens up the possibility of designing this compound-based probes for similar applications, potentially with tuned spectral properties.
Furthermore, near-infrared (NIR) fluorescent probes based on naphthyridinium derivatives have been developed for imaging mitochondrial nucleic acids. researchgate.net These probes exhibit an "off-on" fluorescence response upon binding to DNA and RNA, allowing for the visualization of these important biomolecules within a specific organelle. researchgate.net The development of this compound-based NIR probes could offer new tools for studying mitochondrial function and dysfunction, which are implicated in a wide range of diseases.
The ability to function as environmentally sensitive probes is another exciting avenue. The fluorescence of such probes can change in response to factors like polarity, pH, or the presence of specific ions, allowing for the real-time monitoring of these parameters within living cells. The methoxy group in this compound could be leveraged to fine-tune these sensing capabilities.
Table 2: Potential Applications of 1,7-Naphthyridine-Based Molecular Tools
| Probe Type | Potential Application | Key Feature | Reference (Analogous Scaffold) |
| Fluorescent Nucleoside Analogue | Probing nucleic acid structure and dynamics | Solvatochromism, acidochromism | mdpi.com |
| Near-Infrared (NIR) Probe | Imaging mitochondrial nucleic acids | "Off-on" fluorescence upon binding | researchgate.net |
| Environmentally Sensitive Probe | Real-time monitoring of cellular parameters (e.g., pH, polarity) | Fluorescence changes in response to environmental cues | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
